molecular formula C18H22N2O5S B2965477 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone CAS No. 1219906-41-8

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone

Cat. No.: B2965477
CAS No.: 1219906-41-8
M. Wt: 378.44
InChI Key: ZFPCJIFGNRPHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Potential

Synthesized derivatives of compounds related to (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone have shown promising results in anticancer and antituberculosis studies. A study by Mallikarjuna et al. (2014) synthesized various derivatives and tested them for in vitro anticancer activity against human breast cancer cell lines, and for antituberculosis activity. Some compounds exhibited significant anticancer and antituberculosis effects.

Enzyme Inhibitory Activity

Research into similar compounds has also explored their potential as enzyme inhibitors. For instance, Hussain et al. (2017) synthesized a series of derivatives and evaluated them for enzyme inhibitory activity. One compound showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential therapeutic applications.

Potential in Alzheimer's Disease Therapy

A study by Hassan et al. (2018) synthesized multifunctional amides related to this compound and assessed their enzyme inhibition potentials for Alzheimer's disease therapy. Their findings indicate that these compounds, with mild cytotoxicity and moderate enzyme inhibitory potentials, could be potential candidates for Alzheimer's disease treatment.

Antimicrobial Activity

Another area of application for derivatives of this compound is in antimicrobial treatments. Research by Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity. The study observed variable and modest activity against various bacterial and fungal strains.

Corrosion Inhibition

In a different application, Singaravelu et al. (2022) studied a novel organic compound similar to this compound for its potential in preventing mild steel corrosion. The compound showed promising results as an inhibitor in an acidic medium, suggesting applications in industrial corrosion prevention.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-12-15-6-3-13(24-2)11-16(15)25-17(12)18(21)19-7-9-20(10-8-19)26(22,23)14-4-5-14/h3,6,11,14H,4-5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPCJIFGNRPHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.